molecular formula C12H13NO B1333685 3-(2,5-Dimethylpyrrol-1-yl)phenol CAS No. 97608-33-8

3-(2,5-Dimethylpyrrol-1-yl)phenol

Cat. No. B1333685
CAS RN: 97608-33-8
M. Wt: 187.24 g/mol
InChI Key: NUXXAUZJUIVRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethylpyrrol-1-yl)phenol is a compound that is not directly mentioned in the provided papers. However, it shares structural similarities with the compounds discussed in the papers, which include various substituted phenols and pyrrole derivatives. These compounds are of interest due to their potential applications in materials science, catalysis, and biological activity .

Synthesis Analysis

The synthesis of compounds related to 3-(2,5-Dimethylpyrrol-1-yl)phenol typically involves the reaction of substituted pyrroles with phenolic reagents. For instance, the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol was achieved by reacting 1,4-di(2-thienyl)-1,4-butanedione with 4-aminophenol . Similarly, substituted phenols have been synthesized by various methods, including low-temperature aryl bromide-to-alcohol conversions and intramolecular Friedel-Crafts strategies . These methods could potentially be adapted for the synthesis of 3-(2,5-Dimethylpyrrol-1-yl)phenol.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2,5-Dimethylpyrrol-1-yl)phenol has been characterized using techniques such as X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopy . These studies reveal information about the planarity of the benzene ring systems, dihedral angles between substituent groups, and the presence of intramolecular hydrogen bonds, which are crucial for understanding the stability and reactivity of these molecules.

Chemical Reactions Analysis

The reactivity of phenolic and pyrrole derivatives has been explored in various chemical reactions. For example, the reaction of phenols with [CpTiCl3] in the presence of pyridine has been studied, revealing insights into the stereochemistry and bonding of the resulting aryloxides . Additionally, the reactivity of pyridinols with peroxyl radicals has been examined, demonstrating their potential as antioxidants . These findings could inform the reactivity of 3-(2,5-Dimethylpyrrol-1-yl)phenol in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For instance, the electrical conductivities of synthesized monomers and polymers were measured, and their fluorescence properties were investigated . The solubility and thermal stability of complexes formed with phenols have also been characterized . These properties are essential for the practical application of these compounds in various fields.

Relevant Case Studies

Case studies involving similar compounds have demonstrated their potential applications. For example, the glutathione peroxidase-like activity of seleno derivatives has been studied, suggesting their use in mimicking biological antioxidant enzymes . Additionally, the synthesis and characterization of pyrrole derivatives have been linked to their potential as antitumor agents due to their ability to form stable complexes with proteins like CDK2 . These studies provide a framework for understanding how 3-(2,5-Dimethylpyrrol-1-yl)phenol might behave in biological systems.

Scientific Research Applications

Medicinal Chemistry

Pyrrole is a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .

Antibacterial Activity

2,5-Dimethylpyrrole compounds have shown promising results in drug research due to their various biological activities such as antibacterial .

Antihypertensive Activity

2,5-Dimethylpyrrole compounds have also been studied for their antihypertensive properties .

Antitubercular Activity

These compounds have also been researched for their antitubercular activities .

Future Directions

Pyrrole-containing compounds like 3-(2,5-Dimethylpyrrol-1-yl)phenol have been found to have diverse biological activities and are considered potential sources of biologically active compounds . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9-6-7-10(2)13(9)11-4-3-5-12(14)8-11/h3-8,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXXAUZJUIVRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381740
Record name 3-(2,5-dimethylpyrrol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethylpyrrol-1-yl)phenol

CAS RN

97608-33-8
Record name 3-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97608-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-dimethylpyrrol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.